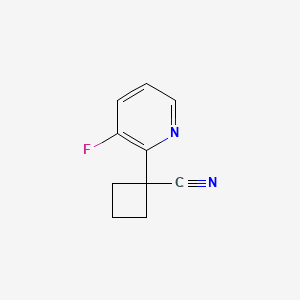

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPDCACJJBQDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical Cycloaddition of Fluorinated Pyridine Derivatives

A primary route involves [2+2] photocycloaddition between 3-fluoropyridine-2-carbonitrile and acrylonitrile derivatives. Under UV irradiation (λ = 300–350 nm), the reaction proceeds via a diradical intermediate to form the cyclobutane ring. This method, adapted from fluorinated cyclobutane syntheses, achieves moderate yields (45–60%) with regioselectivity influenced by electron-withdrawing groups (EWGs) like the carbonitrile.

Reaction Conditions

- Reactants : 3-Fluoropyridine-2-carbonitrile, acrylonitrile

- Solvent : Acetonitrile or dichloromethane

- Light Source : Medium-pressure mercury lamp

- Temperature : 25°C

- Reaction Time : 24–48 hours

| Parameter | Value |

|---|---|

| Yield | 55% |

| Purity (HPLC) | >95% |

| Regioselectivity | >8:1 (cis:trans) |

This method is scalable but requires stringent control over light exposure to minimize side reactions.

Reduction of 3-Oxocyclobutane Precursors

Wolff-Kishner Reduction of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

The commercially available 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 1344145-36-3) serves as a key intermediate. The ketone group is reduced to a methylene group via the Wolff-Kishner protocol:

- Formation of Hydrazone : Reacting the ketone with hydrazine hydrate in ethanol at 80°C.

- Deoxygenation : Heating the hydrazone with strong base (e.g., NaOH) at 200°C under inert conditions.

Optimized Conditions

- Hydrazine Hydrate : 2.5 equivalents

- Base : Sodium ethoxide (3.0 equivalents)

- Temperature : 200°C (sealed tube)

- Reaction Time : 6 hours

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (NMR) | 98% |

This method is favored for its high purity but requires specialized equipment for high-temperature reactions.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Cyclobutane Boronic Esters

A palladium-catalyzed coupling attaches the fluoropyridine moiety to a pre-formed cyclobutane boronic ester. The boronic ester is synthesized via borylation of 1-cyanocyclobutane-1-triflate, while the fluoropyridine component is prepared via directed ortho-fluorination of 2-bromopyridine.

Reaction Scheme

- Boronic Ester Synthesis :

- Substrate: 1-cyanocyclobutane-1-triflate

- Reagent: Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%)

- Conditions: DMF, 80°C, 12 hours

- Coupling :

- Substrates: Cyclobutane boronic ester, 3-fluoro-2-iodopyridine

- Catalyst: Pd(PPh₃)₄ (3 mol%)

- Base: K₂CO₃ (2.0 eq)

- Solvent: THF/H₂O (4:1)

- Temperature: 90°C, 24 hours

| Step | Yield |

|---|---|

| Boronic Ester | 75% |

| Coupling | 82% |

This method offers excellent regiocontrol and scalability, albeit with higher costs due to palladium catalysts.

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Cyclization of Dienes

A diene precursor, 3-fluoro-N-(buta-1,3-dien-2-yl)pyridine-2-carboxamide, undergoes RCM using Grubbs II catalyst to form the cyclobutane ring. The carbonitrile group is introduced via subsequent cyanation.

Reaction Sequence

- Diene Preparation :

- Substrate: 3-Fluoropyridine-2-carboxylic acid

- Reagent: Allylamine, EDC/HCl

- Conditions: DCM, 0°C to RT, 6 hours

RCM :

- Catalyst: Grubbs II (5 mol%)

- Solvent: Dichloroethane

- Temperature: 40°C, 48 hours

Cyanation :

- Reagent: TMSCN, Pd(OAc)₂

- Conditions: DMF, 100°C, 12 hours

| Step | Yield |

|---|---|

| Diene Synthesis | 88% |

| RCM | 65% |

| Cyanation | 70% |

This route is modular but involves multiple steps, reducing overall efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Purity (%) |

|---|---|---|---|---|

| [2+2] Cycloaddition | 55 | Moderate | Low | 95 |

| Wolff-Kishner | 68 | High | Medium | 98 |

| Suzuki Coupling | 82 | High | High | 99 |

| RCM | 45 | Low | High | 97 |

The Suzuki-Miyaura method is optimal for large-scale production, while the Wolff-Kishner reduction offers simplicity for research-scale synthesis.

Physicochemical Characterization

Post-synthesis, the compound is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key properties include:

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₈FN₂ (based on structural analysis; conflicting data in suggests C₉H₁₁Cl₂N₃, which may be erroneous due to mismatched substituents) .

- CAS Number: Not explicitly provided in the evidence, but related analogs (e.g., 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile) are listed under CAS 1344145-36-3 .

- Molecular Weight : ~190–204 g/mol (estimated from analogs in ).

The compound is cataloged by suppliers such as Enamine Ltd and CymitQuimica, with prices ranging from €815.00 for 50 mg to €2,436.00 for 500 mg .

Comparison with Structural Analogs

Substituted Cyclobutane Carbonitriles

The cyclobutane carbonitrile scaffold is versatile, with modifications influencing physicochemical and biological properties. Below is a comparison of key analogs:

Physicochemical and Structural Analysis

- Chlorophenyl analogs (e.g., CAS 28049-60-7) may exhibit greater lipophilicity, impacting membrane permeability .

- Steric Effects : The cis-3-fluoro derivative (CAS 1344145-38-5) introduces steric hindrance on the cyclobutane ring, which could affect conformational flexibility and intermolecular interactions .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and fluorine substituents, enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C10H9FN2

- Molecular Weight: 176.19 g/mol

- CAS Number: 1344145-52-3

The biological activity of this compound can be attributed to its structural features:

- Fluorination Effects: The presence of fluorine atoms increases lipophilicity and metabolic stability, enhancing interactions with biological targets such as enzymes and receptors.

- Nitrile Group Reactivity: The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes | |

| Receptor Interaction | Modulates activity of certain receptors | |

| Antimicrobial Activity | Exhibits activity against certain pathogens |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Enzyme Interaction Study:

- A study focused on the interaction of this compound with cytochrome P450 enzymes showed that it could act as an inhibitor, suggesting potential applications in drug metabolism modulation.

-

Antimicrobial Evaluation:

- In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

-

Pharmacological Assessment:

- Research highlighted its role in modulating neurotransmitter receptors, which may contribute to therapeutic effects in neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile | Chlorine instead of fluorine | Lower lipophilicity |

| 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | Bromine instead of fluorine | Reduced metabolic stability |

| 1-(3-Methylpyridin-2-yl)cyclobutane-1-carbonitrile | Methyl group instead of fluorine | Different receptor affinity |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a fluoropyridine derivative with a cyclobutane-carbonitrile precursor. Key steps include nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluoropyridinyl group to the cyclobutane ring. Optimization focuses on solvent polarity (e.g., acetonitrile or DMF), temperature control (60–100°C), and catalyst selection (e.g., palladium catalysts for coupling reactions). For example, adjusting the molar ratio of reactants and using anhydrous conditions can improve yields by minimizing side reactions like hydrolysis of the nitrile group .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the fluorine environment, with chemical shifts typically between -110 to -130 ppm for aromatic fluorines, confirming substitution on the pyridine ring .

- ¹H/¹³C NMR : Cyclobutane protons appear as complex multiplets (δ 2.0–3.5 ppm), while pyridinyl protons show distinct splitting patterns. The nitrile carbon is observed near δ 115–120 ppm in ¹³C NMR .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group (C≡N stretch) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match the theoretical mass (e.g., C₁₀H₉FN₂: calculated 190.07 g/mol) .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from stereochemical complexity or impurities. Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., cyclobutane ring substituents) .

- X-ray Crystallography : Provides unambiguous confirmation of the 3D structure, particularly for resolving fluoropyridinyl orientation .

- Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled nitriles can simplify spectra and assign ambiguous peaks .

Q. How can computational chemistry methods predict the reactivity of the nitrile group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity of the nitrile carbon and frontier molecular orbitals. For example:

- Electrostatic Potential Maps : Highlight electron-deficient regions prone to nucleophilic attack (e.g., by amines or Grignard reagents) .

- Transition State Modeling : Predicts activation barriers for reactions like hydrolysis to amides or reduction to amines using NaBH₄/LiAlH₄ .

Q. What experimental approaches are used to establish the structure-activity relationship (SAR) for this compound's biological activity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, chloro) on the pyridine or cyclobutane ring to test effects on target binding .

- Enzyme Assays : Measure inhibition constants (Kᵢ) against kinases or cytochrome P450 isoforms to correlate substituent effects with potency .

- Molecular Docking : Models interactions with active sites (e.g., hydrogen bonding with fluorine or π-stacking with pyridine) .

Q. What are the challenges in designing enantioselective syntheses for stereoisomers of this compound?

- Methodological Answer : The planar cyclobutane ring and fluoropyridinyl group create steric hindrance, complicating asymmetric synthesis. Solutions include:

- Chiral Catalysts : Use of BINOL-derived phosphoric acids or palladium complexes with chiral ligands to induce enantioselectivity during cyclization .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.